![molecular formula C25H25N5O4 B2996341 1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-79-3](/img/structure/B2996341.png)
1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
The compound “1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is also known as Ibrutinib Dimer-II . It has a molecular formula of C50H48N12O4 and a molecular weight of 881.0 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The SMILES representation of the molecule is: NC1=C2C (N ( [C@H]3CN (C (CCN4C (C5=CC=C (OC6=CC=CC=C6)C=C5)=C7C (N4 [C@@H]8CN (C (C=C)=O)CCC8)=NC=NC7=N)=O)CCC3)N=C2C9=CC=C (OC%10=CC=CC=C%10)C=C9)=NC=N1 .Scientific Research Applications
Anti-inflammatory Applications
A study by Kaminski et al. (1989) discusses the synthesis of substituted analogues based on the pyrimidopurinedione ring system, showing significant anti-inflammatory activity in an adjuvant-induced arthritis rat model. This research indicates the potential of such compounds for developing anti-inflammatory drugs, highlighting their comparable activity to naproxen and a lack of side effects such as gastric ulcer induction or ocular toxicity (Kaminski et al., 1989).
Synthesis and Chemical Studies
Research by Hesek and Rybár (1994) explores the synthesis of new thiadiazepino-[3,2-f]-purine ring systems, demonstrating innovative chemical pathways to create complex purine derivatives. These findings contribute to the broader field of purine chemistry, offering new avenues for the development of pharmaceuticals and research tools (Hesek & Rybár, 1994).
Neuropharmacological Potential
Jurczyk et al. (2004) evaluated 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives for their affinity towards various neurotransmitter receptors, identifying several compounds as potent antagonists with potential applications in treating neurological conditions. This research underscores the therapeutic potential of purine derivatives in neuropharmacology, particularly for addressing symptoms related to serotonin receptor dysregulation (Jurczyk et al., 2004).
properties
IUPAC Name |
1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-13-28(18-9-11-20(12-10-18)34-19-7-5-4-6-8-19)24-26-22-21(29(24)14-16)23(32)30(15-17(2)31)25(33)27(22)3/h4-12,16H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWBGYEDZSJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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